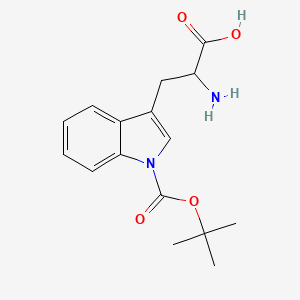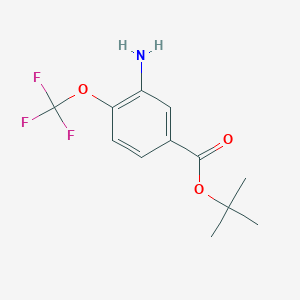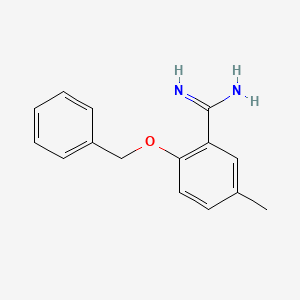
5-bromo-N-butylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-butylpyridin-3-amine is a chemical compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound The presence of a bromine atom at the 5th position and a butyl group at the nitrogen atom of the pyridine ring makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-butylpyridin-3-amine can be achieved through several methods. One common method involves the bromination of N-butylpyridin-3-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
5-bromo-N-butylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-butylpyridin-3-amine N-oxide or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include N-butylpyridin-3-amine N-oxide and de-brominated pyridine derivatives.
Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura cross-coupling reactions.
科学研究应用
5-bromo-N-butylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of inhibitors or activators of specific enzymes.
Medicine: Potential applications include the development of pharmaceutical compounds with therapeutic properties. Its derivatives may exhibit biological activity that can be harnessed for drug development.
作用机制
The mechanism of action of 5-bromo-N-butylpyridin-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and butyl group can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
2-Amino-5-bromopyridine: Similar in structure but lacks the butyl group, which can affect its reactivity and applications.
5-Bromo-2-methylpyridin-3-amine: Similar but with a methyl group instead of a butyl group, leading to different chemical properties and uses.
Uniqueness
5-bromo-N-butylpyridin-3-amine is unique due to the presence of both the bromine atom and the butyl groupThe butyl group can enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes .
属性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC 名称 |
5-bromo-N-butylpyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-4-12-9-5-8(10)6-11-7-9/h5-7,12H,2-4H2,1H3 |
InChI 键 |
MPKWXVLSBVDODA-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=CC(=CN=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)

![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)







